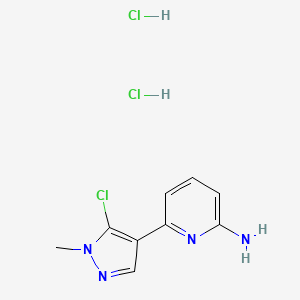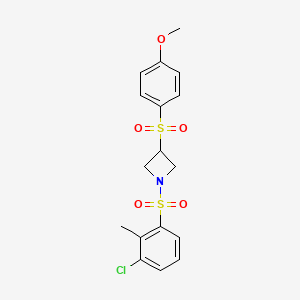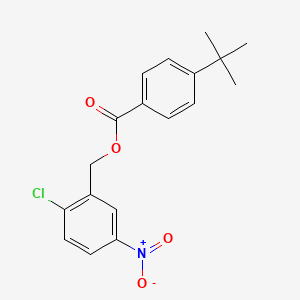
6-(5-Chloro-1-methylpyrazol-4-yl)pyridin-2-amine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(5-Chloro-1-methylpyrazol-4-yl)pyridin-2-amine;dihydrochloride, also known as CMPD101, is a small molecule inhibitor that has been used in scientific research for its potential therapeutic applications. It has been found to have activity against various targets, including kinases, and has shown promise in preclinical studies.
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 6-(5-Chloro-1-methylpyrazol-4-yl)pyridin-2-amine;dihydrochloride (EN300-26678656), focusing on six unique applications:
Kinase Inhibition Studies
This compound is often used in kinase inhibition studies due to its potential to inhibit various kinases. Kinases are enzymes that play crucial roles in cell signaling, and their dysregulation is associated with many diseases, including cancer. By studying the inhibitory effects of EN300-26678656 on specific kinases, researchers can develop targeted therapies for conditions like cancer and inflammatory diseases .
Cancer Research
EN300-26678656 has shown promise in cancer research, particularly in the development of new anticancer drugs. Its ability to inhibit specific kinases makes it a valuable tool for studying cancer cell proliferation and survival. Researchers use this compound to identify and validate new drug targets, leading to the development of more effective cancer treatments .
Neurodegenerative Disease Research
The compound is also utilized in the study of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. By inhibiting certain kinases involved in neuronal cell death and inflammation, EN300-26678656 helps researchers understand the molecular mechanisms underlying these diseases and develop potential therapeutic strategies .
Inflammatory Disease Research
EN300-26678656 is used to investigate the role of kinases in inflammatory diseases. Inflammation is a key factor in many chronic conditions, including rheumatoid arthritis and inflammatory bowel disease. By studying how this compound affects kinase activity, researchers can identify new targets for anti-inflammatory drugs and improve existing treatments .
Drug Metabolism and Pharmacokinetics
This compound is valuable in drug metabolism and pharmacokinetics studies. Researchers use it to understand how drugs are absorbed, distributed, metabolized, and excreted in the body. These studies are crucial for optimizing drug formulations and dosing regimens to enhance therapeutic efficacy and minimize side effects.
Structural Biology
EN300-26678656 is used in structural biology to study the three-dimensional structures of proteins and their interactions with small molecules. By crystallizing proteins in the presence of this compound, researchers can determine how it binds to its target proteins, providing insights into its mechanism of action and guiding the design of more potent and selective inhibitors.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 5-amino-pyrazoles, have been highlighted for their diverse applications, especially in the field of pharmaceutics and medicinal chemistry .
Mode of Action
5-amino-pyrazoles, a class of compounds to which our compound of interest belongs, have been used as synthetic building blocks in the synthesis of remarkable organic molecules with versatile functionalities . They are involved in a wide variety of reactions, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
Biochemical Pathways
Compounds with similar structures have been known to interact with various biochemical pathways, leading to diverse downstream effects .
Pharmacokinetics
Result of Action
Compounds with similar structures have been known to cause significant changes at the molecular and cellular levels .
Action Environment
Such factors can significantly impact the action of similar compounds .
Propiedades
IUPAC Name |
6-(5-chloro-1-methylpyrazol-4-yl)pyridin-2-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4.2ClH/c1-14-9(10)6(5-12-14)7-3-2-4-8(11)13-7;;/h2-5H,1H3,(H2,11,13);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEACGHLZTWKJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C2=NC(=CC=C2)N)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[4-(4-Methyl-1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methyl]but-2-ynamide](/img/structure/B2817387.png)

![(4-Phenyloxan-4-yl)-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2817392.png)
![4-[3-(Ethoxymethyl)-4-methoxyphenyl]-1,3-thiazol-2-amine](/img/structure/B2817393.png)
![3-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2817394.png)


![3-(2-Fluorophenyl)-5-morpholino[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2817402.png)

![2-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2817405.png)

![6-(2,5-Dimethoxyphenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one](/img/structure/B2817407.png)
![2-(4-Fluorophenyl)-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethanone](/img/structure/B2817408.png)